(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
The compound “2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one” is a furan derivative. Furans are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one oxygen . They are known for their widespread occurrence in nature and various practical uses .
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through various chemical reactions, highlighting its versatility in organic synthesis. For instance, a study by Penthala et al. (2014) discusses the preparation of a structurally related compound under Heck reaction conditions, demonstrating the importance of intramolecular interactions in determining its chemical structure (Penthala et al., 2014). Similarly, synthetic pathways involving benzyl 2-halophenyl ethers have been explored, indicating the compound's relevance in developing new benzo[b]furan derivatives (Sanz et al., 2006).
Applications in Material Science
Research by Marynowski et al. (2002) on phenyldibenzofurans and phenyldibenzothiophenes in marine sedimentary rocks and hydrothermal petroleum underscores the compound's significance in geology and hydrocarbon research, suggesting its potential as a marker in geological samples (Marynowski et al., 2002).
Organic Chemistry and Catalysis
The bromination and nitration of similar benzofuran derivatives have been studied, providing insights into the reactivity and functionalization of the benzofuran core, which is crucial for further chemical transformations (Grinev et al., 1976). Moreover, advancements in catalytic methods for the synthesis of 2,3-diarylbenzo[b]furans offer a glimpse into the development of new materials and pharmaceuticals (Singh et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-9-6-12(18)8-13-15(9)16(19)14(20-13)7-10-2-4-11(17)5-3-10/h2-8,18H,1H3/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTSLZQIPGEENR-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=C(C=C3)Br)O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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